Dimecoumarone

Description

Dimecoumarone is a benzofuran-derived compound, structurally characterized by a fused bicyclic framework comprising a benzene ring and a furan moiety. Benzofuran derivatives are widely studied for their diverse pharmacological and industrial applications, ranging from antimicrobial agents to polymer precursors . This article compares this compound with two structurally and functionally related compounds: 2-Coumaranone and Ipomoeamarone, leveraging molecular, functional, and applicative data from authoritative sources.

Properties

CAS No. |

26068-71-3 |

|---|---|

Molecular Formula |

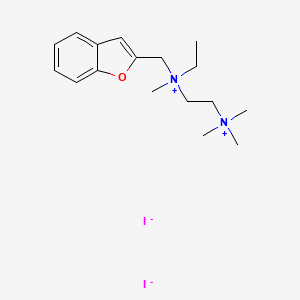

C17H28I2N2O |

Molecular Weight |

530.2 g/mol |

IUPAC Name |

1-benzofuran-2-ylmethyl-ethyl-methyl-[2-(trimethylazaniumyl)ethyl]azanium;diiodide |

InChI |

InChI=1S/C17H28N2O.2HI/c1-6-19(5,12-11-18(2,3)4)14-16-13-15-9-7-8-10-17(15)20-16;;/h7-10,13H,6,11-12,14H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

RABQTKUWIUKIMH-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-] |

Canonical SMILES |

CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-] |

Synonyms |

dimecoumarone dimekumaron N-ethyl-N-benzofurfuryl-N',N'-dimethylethylenediamine iodomethylated |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural distinctions among Dimecoumarone, 2-Coumaranone, and Ipomoeamarone are pivotal in determining their physicochemical and biological behaviors.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Not specified† | Not specified† | Not specified† | Presumed benzofuran core with substituents (e.g., methyl groups) |

| 2-Coumaranone | C₈H₆O₂ | 134.13 | 553-86-6 | Dihydrobenzofuran-2-one; saturated furan ring |

| Ipomoeamarone | C₁₄H₁₈O₃ | 234.29 | 494-23-5 | Bicyclic furan-lactone; methyl and pentanone substituents |

†Specific data for this compound is unavailable in the provided evidence. Structural inferences are based on nomenclature and analogs.

- 2-Coumaranone (Dihydrobenzofuran-2-one): Features a partially saturated furan ring, reducing aromaticity compared to benzofurans. This saturation impacts reactivity, making it less prone to electrophilic substitution but more stable under acidic conditions .

- Ipomoeamarone : A natural product with a fused furan-lactone system and branched alkyl chains, conferring chiral centers and enhanced lipophilicity. Its structure is associated with plant defense mechanisms, as seen in sweet potato infections .

Functional and Applicative Comparison

- 2-Coumaranone: Industrially valued for its role in synthesizing heterocyclic polymers and resins.

- Ipomoeamarone : Functions as a phytoalexin, produced by plants under stress. Its complex stereochemistry and bioactivity make it a target for synthetic biology and antifungal drug development .

Research Findings and Implications

- Synthetic Accessibility: 2-Coumaranone’s simple structure allows cost-effective synthesis via cyclization of substituted phenols, whereas Ipomoeamarone’s stereochemical complexity necessitates multi-step enantioselective routes .

- Spectroscopic Characterization: As per IUPAC guidelines, 2-Coumaranone’s purity is validated via NMR (δH 7.2–7.4 ppm for aromatic protons) and elemental analysis, whereas Ipomoeamarone requires 2D NMR and HRMS for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.